镉-111

描述

Cadmium-111 is a stable isotope of cadmium, a soft, malleable, bluish-white metal . It has a mass number of 111, atomic number of 48, and contains 63 neutrons . The isotopic mass of Cadmium-111 is 110.904183 . It is used in the manufacturing of some batteries and solar cells .

Synthesis Analysis

Cadmium-111 can be obtained from natural cadmium targets irradiated with protons . Cadmium-111 can also be produced as a byproduct in the refining of zinc or lead .

Molecular Structure Analysis

Cadmium-111 has a nuclear spin of 1/2+ . It is a part of the “zinc group” of the periodic table and exhibits the common +2 oxidation state of this group .

Physical And Chemical Properties Analysis

Cadmium-111 has a nuclear magnetic moment of -0.5940 . It prefers a four-coordinate, tetrahedral environment . The hydrolysis of Cadmium-111 is comparable to other transition metal ions .

科学研究应用

环境分析: 镉-111m,镉-111 的一种形式,用于活化分析,以测定环境材料中的镉。这种方法涉及快速中子活化分析,并已应用于分析污水污泥和其他材料 (Esprit, Vandecasteele, & Hoste, 1986).

土壤科学: 在土壤科学中,镉-111 用于与放射性同位素(如 109Cd)进行比较,以评估土壤中镉的可同位交换池。这对于了解土壤污染和不同土壤类型中镉的有效性非常重要 (Sterckeman et al., 2009).

金属蛋白中的核磁共振 (NMR): 镉-111 与镉-113 一起用作 NMR 探针,用于研究含镉分子,特别是在金属蛋白中。此应用对于了解含有 Zn2+ 或 Cd2+ 离子的金属蛋白的结构和功能至关重要 (Coleman Je, 1993).

医学应用: 镉-111 参与制备用于核医学的高纯度 In-111 溶液。In-111 从镉靶中产生,其高放射化学和化学纯度对于医学中的诊断和治疗应用至关重要 (Ebrahimi et al., 2010).

生物研究: 在生物研究中,富集的镉-111 用于研究有机体组织中的镉积累和形态,例如欧洲鳗鱼。这种方法有助于了解环境中镉的生物积累和再分布 (Rodríguez-Cea et al., 2006).

材料科学: 镉-111 用于研究单晶(如锗)上的吸附和成核,这与材料科学和表面化学相关 (Voorhoeve, Wagner, & Carides, 1972).

同位素分馏研究: 对包括镉-111 在内的镉同位素分馏的研究提供了对核场位移效应的见解。这项研究在地球化学和核物理学领域具有重要意义 (Fujii et al., 2009).

安全和危害

未来方向

属性

IUPAC Name |

cadmium-111 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd/i1-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOSMKKIYDKNTQ-BJUDXGSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[111Cd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931838 | |

| Record name | (~111~Cd)Cadmium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.904184 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cadmium-111 | |

CAS RN |

14336-64-2 | |

| Record name | Cadmium, isotope of mass 111 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014336642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~111~Cd)Cadmium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

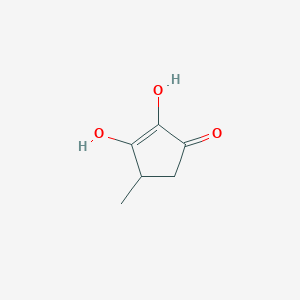

![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)